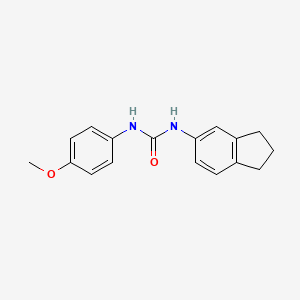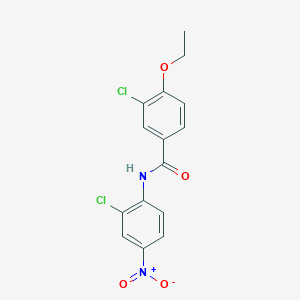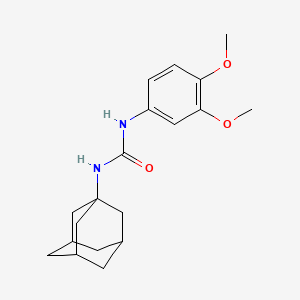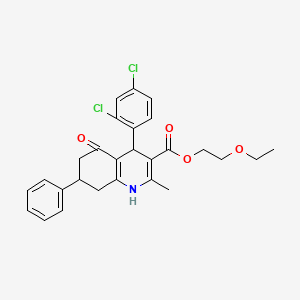![molecular formula C23H21ClN2O5S B5123893 methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5123893.png)
methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate, also known as CM-675, is a small molecule inhibitor that targets the enzyme protein arginine methyltransferase 5 (PRMT5). PRMT5 is a key regulator of gene expression and plays a critical role in many cellular processes, including cell proliferation, differentiation, and survival. CM-675 has been shown to have potential therapeutic applications in cancer, inflammation, and other diseases.
Mecanismo De Acción
The mechanism of action of methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate involves the inhibition of PRMT5, which is a type of enzyme that modifies proteins by adding methyl groups to specific amino acids. PRMT5 plays a critical role in gene expression by regulating the activity of transcription factors, which are proteins that control the expression of genes. By inhibiting PRMT5, methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate disrupts the normal function of these transcription factors, leading to changes in gene expression that can result in cell death or other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate are complex and depend on the specific cellular context in which it is used. In cancer cells, methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate has been shown to induce apoptosis by activating the caspase pathway, which is a series of biochemical reactions that ultimately lead to cell death. In addition, methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate has been shown to inhibit the expression of various genes that are involved in cell proliferation, angiogenesis (the growth of new blood vessels), and metastasis (the spread of cancer to other parts of the body).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate is its specificity for PRMT5, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate is its relatively low potency, which means that high concentrations may be required to achieve significant effects. In addition, the synthesis of methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate is complex and time-consuming, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate. One area of interest is the development of more potent analogs of methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate that could be used at lower concentrations. Another area of interest is the investigation of the role of PRMT5 in other diseases, such as neurodegenerative disorders and viral infections. Finally, the combination of methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate with other drugs, such as chemotherapy agents or immune checkpoint inhibitors, could be explored as a potential strategy to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate involves a multi-step process that begins with the reaction of 4-chlorobenzylamine with methylsulfonyl chloride to form 4-chlorobenzyl methylsulfone. This intermediate is then reacted with 4-aminobenzoic acid to form the amide 4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoic acid. The final step involves the reaction of this amide with methyl 2-bromo-5-nitrobenzoate to form methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate.
Aplicaciones Científicas De Investigación
Methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate has been the subject of extensive research in recent years due to its potential therapeutic applications. In cancer, methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis (cell death) in cancer cells and to sensitize them to chemotherapy. In addition to cancer, methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate has been investigated for its potential anti-inflammatory effects in diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
methyl 2-[[4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5S/c1-31-23(28)20-5-3-4-6-21(20)25-22(27)17-9-13-19(14-10-17)26(32(2,29)30)15-16-7-11-18(24)12-8-16/h3-14H,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLAUZQRTIIRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[({4-[(4-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5123814.png)


![3-chloro-N-(3-methoxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5123851.png)
![3-chloro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5123852.png)
![8-[2-(4-bromophenoxy)ethoxy]quinoline](/img/structure/B5123854.png)
![6-(2-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5123855.png)

![1-[2-(allyloxy)benzyl]-4-phenylpiperazine](/img/structure/B5123864.png)


![N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5123904.png)

![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}decahydroisoquinoline](/img/structure/B5123909.png)